molecular formula C12H21N3 B13219398 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine

1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine

Cat. No.: B13219398
M. Wt: 207.32 g/mol
InChI Key: FNKMXHABIYUSPB-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure with four methyl groups The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine involves its interaction with biological targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting cellular processes. This coordination can inhibit the function of metalloenzymes, leading to antimicrobial or anticancer effects .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine

InChI

InChI=1S/C12H21N3/c1-10(2)5-6-11(3,4)12(10,13)9-14-7-8-15-9/h7-8H,5-6,13H2,1-4H3,(H,14,15)

InChI Key

FNKMXHABIYUSPB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1(C2=NC=CN2)N)(C)C)C

Origin of Product

United States

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